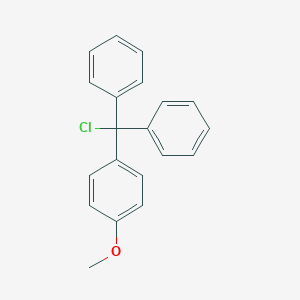

4-Methoxytrityl chloride

Übersicht

Beschreibung

4-Methoxytrityl chloride (4-MTrCl, CAS 14470-28-1) is a triphenylmethyl (trityl) derivative with a methoxy substituent at the para position of one phenyl ring. Its molecular formula is $ \text{C}{20}\text{H}{17}\text{ClO} $, and it is widely employed in organic and polymer chemistry as a protecting group for hydroxyl (-OH) and thiol (-SH) functionalities. The methoxy group enhances solubility in organic solvents and modulates acid-lability, enabling selective deprotection under mild acidic conditions (e.g., 1% trifluoroacetic acid, TFA) .

Key applications include:

- Peptide Synthesis: Protection of histidine (via 4-methoxytrityl, Mmt) and serine (via trityl, Trt) side chains during solid-phase synthesis, ensuring orthogonal deprotection strategies .

- Cellulose Chemistry: Regioselective protection of C6-OH in cellulose derivatives, facilitating subsequent functionalization at C2 and C3 positions .

- Oligonucleotide Synthesis: Use in phosphoramidite reagents for 5′-OH protection, though less common than 4,4′-dimethoxytrityl (DMT) .

Wirkmechanismus

Target of Action

4-Methoxytriphenylchloromethane, also known as 4-Methoxytrityl chloride or 4-Methoxytriphenylmethyl chloride, is primarily used as a selective protecting reagent for primary hydroxyl groups . This means that its primary target is the hydroxyl (-OH) functional group found in various organic compounds.

Mode of Action

The compound interacts with its targets (hydroxyl groups) by forming a protective layer around them. This prevents these groups from reacting with other substances in the environment. The protection is selective, meaning it specifically targets primary hydroxyl groups .

Result of Action

The primary result of the action of 4-Methoxytriphenylchloromethane is the protection of primary hydroxyl groups. This protection allows for controlled reactions in biochemical pathways, preventing unwanted side reactions and helping to ensure the desired outcome of these reactions .

Action Environment

The efficacy and stability of 4-Methoxytriphenylchloromethane can be influenced by various environmental factors. For instance, it is recommended to be stored at a temperature of 2-8°C . Additionally, it is sensitive to moisture, indicating that it should be kept in a dry environment . These factors can affect the compound’s ability to effectively protect hydroxyl groups.

Biologische Aktivität

4-Methoxytrityl chloride (Mmt-Cl), with the chemical formula CHClO and CAS number 14470-28-1, is a reagent primarily used in organic synthesis, particularly for the protection of hydroxyl groups in various chemical reactions. This compound has garnered attention due to its utility in solid-phase peptide synthesis and its role in the modification of biomolecules.

- Molecular Weight : 308.81 g/mol

- Melting Point : 124 °C

- Purity : ≥98.0% (HPLC)

- Physical State : White to light yellow crystalline powder

- Solubility : Soluble in toluene

Biological Applications

This compound serves as a protecting group for hydroxyl functionalities during synthetic processes. Its biological activity is primarily observed in the context of peptide synthesis and bioconjugation.

Solid-Phase Peptide Synthesis

Mmt-Cl is utilized as a linker in solid-phase peptide synthesis (SPPS). The compound allows for the immobilization of thiol groups, which is crucial for the successful assembly of peptides. In a study, Mmt-Cl was employed to attach Fmoc-D-Cys-OAllyl to a resin, demonstrating high loading efficiency and facilitating subsequent peptide elongation through standard coupling protocols .

Case Study: Synthesis of Malformin C

In research focused on the synthesis of malformin C, Mmt-Cl was used as a linker for thiol groups, enabling the construction of complex peptide structures. The study highlighted that Mmt-Cl facilitated quantitative yields when cleaved from the resin using trifluoroacetic acid (TFA), underscoring its effectiveness as a protecting group .

Comparative Analysis of Protecting Groups

The efficiency of Mmt-Cl compared to other protecting groups can be summarized as follows:

| Protecting Group | Reaction Time (hours) | Degree of Substitution (DS) | Detritylation Time (hours) |

|---|---|---|---|

| This compound | 4 | 0.96 | 5.5 |

| Trityl Chloride | 24 | 0.97 | 100 |

| 4,4'-Dimethoxytrityl Chloride | Not specified | Not specified | Not specified |

This table illustrates that Mmt-Cl provides significant advantages in terms of reaction time and efficiency compared to traditional trityl groups, making it a preferred choice in organic synthesis .

Safety and Handling

This compound is classified as a hazardous substance. It can cause skin and eye irritation upon contact. Proper handling procedures include wearing protective gloves and eye protection, along with working under inert gas conditions to prevent moisture exposure .

Wissenschaftliche Forschungsanwendungen

Protecting Groups in Organic Synthesis

4-Methoxytrityl chloride is predominantly utilized as a protecting group for primary alcohols during organic synthesis. This protection is crucial when multiple functional groups are present, allowing selective reactions without interference from hydroxyl groups.

Applications in Peptide Synthesis

In solid-phase peptide synthesis (SPPS), Mmt-Cl serves as a protective group for amino acids. The protection of hydroxyl groups in serine and threonine residues is essential to prevent undesired side reactions during peptide coupling reactions.

Case Study: Peptide Synthesis

A study demonstrated the use of Mmt-Cl in synthesizing a cyclic peptide. The selective deprotection of Mmt groups allowed for the successful formation of the cyclic structure without compromising other functional groups, showcasing its effectiveness in complex peptide synthesis .

Applications in Nucleic Acid Chemistry

This compound has also found applications in nucleic acid chemistry, particularly in the synthesis of oligonucleotides. It acts as a protecting group for hydroxyl functionalities on ribonucleotides, facilitating controlled polymerization processes.

Data Table: Comparison of Protecting Groups

| Protecting Group | Type | Stability | Deprotection Conditions |

|---|---|---|---|

| 4-Methoxytrityl | Alcohol | Moderate | Acidic conditions (TFA) |

| Benzyl | Alcohol | High | Hydrogenation |

| Acetyl | Alcohol | Low | Basic conditions |

Other Applications

Beyond its primary use as a protecting agent, Mmt-Cl has applications in:

- Synthesis of Natural Products: Used in the total synthesis of complex natural products where selective protection is necessary.

- Drug Development: Employed in the synthesis of pharmaceutical intermediates, allowing for precise control over functional group reactivity.

Analyse Chemischer Reaktionen

Protection of Hydroxyl Groups

MMT-Cl selectively protects primary hydroxyl groups over secondary or tertiary ones due to steric hindrance. This selectivity is exploited in carbohydrate and nucleoside chemistry:

- Reaction Mechanism : MMT-Cl reacts with hydroxyl groups in the presence of a base (e.g., pyridine or triethylamine), forming stable trityl ethers (R-O-MMT) .

- Example : Protection of the 5'-OH group in ribonucleosides during oligonucleotide synthesis, leaving 2'- and 3'-OH groups free for further modifications .

| Substrate | Reaction Conditions | Yield | Reference |

|---|---|---|---|

| 2-Mercaptoethanol | Pyridine, CH₂Cl₂, 0°C, 2 hr | 63% | |

| o-Aminophenol | DMTrCl, CH₂Cl₂, RT, 4 hr | 72% |

Protection of Amino Groups

MMT-Cl exhibits higher reactivity toward nitrogen than oxygen in ambident nucleophiles like aminophenols:

- Selectivity : In o-aminophenol, the amino group is preferentially protected over the phenolic hydroxyl .

- Deprotection : The MMT group is removed under mild acidic conditions (1% trifluoroacetic acid in CH₂Cl₂/TES) without affecting other acid-labile groups .

Key Findings :

- N-MMT derivatives are stable during silica gel chromatography but decompose under strongly acidic conditions (≥4M HClO₄) .

- Comparative reactivity: NH₂ > SH > OH in protection reactions with MMT-Cl .

Resin-Supported Reactions

MMT-Cl functionalized resins (0.4–1.0 mmol/g loading) enable efficient solid-phase synthesis:

| Application | Conditions | Efficiency | Reference |

|---|---|---|---|

| Oligonucleotide synthesis | Acetonitrile, DIEA, RT | >95% coupling | |

| Peptide-drug conjugates | DMF, HOBt, DIPEA, 25°C | 88% yield |

Comparative Stability and Deprotection

MMT groups are significantly more acid-labile than trityl (Tr) or dimethoxytrityl (DMTr) groups:

| Protecting Group | Deprotection Conditions | Time | Stability in TFA |

|---|---|---|---|

| MMT | 1% TFA in CH₂Cl₂/TES (95:5) | 30 min | Complete removal |

| DMTr | 3% Dichloroacetic acid in CH₂Cl₂ | 2 min | Stable |

| Tr | 80% Acetic acid | 24 hr | Partial removal |

Q & A

Basic Research Questions

Q. How can researchers optimize the synthesis of 4-methoxytrityl chloride derivatives to improve yields?

- Methodological Answer : Adjust reaction stoichiometry and solvent systems. For example, using dry pyridine as a base and methylene chloride as an extraction solvent during tritylation reactions can achieve yields up to 92–96% . Temperature control (e.g., maintaining 0°C–RT during coupling reactions) and catalyst selection (e.g., BH3-THF) also influence efficiency .

Q. What analytical techniques are critical for verifying the identity and purity of 4-methoxytrityl-protected intermediates?

- Methodological Answer : Use H NMR to confirm characteristic peaks (e.g., aromatic protons at δ 7.6–6.7 ppm and methoxy groups at δ 3.78 ppm) and IR spectroscopy to detect protecting group signatures (e.g., 3400 cm for OH/NH stretches) . Combustion analysis (e.g., C, H, N content) further validates purity .

Q. How should researchers handle hygroscopic intermediates derived from this compound?

- Methodological Answer : Store intermediates in desiccated containers under inert gas (e.g., argon). Azeotropic drying with absolute ethanol and toluene minimizes residual moisture, as demonstrated in hydrolysis protocols .

Advanced Research Questions

Q. What mechanistic insights explain regioselectivity in this compound-mediated protection of polyols or nucleosides?

- Methodological Answer : Steric hindrance and electronic effects dictate selectivity. For example, in carbohydrate chemistry, the 4-methoxytrityl group preferentially protects primary hydroxyl groups due to reduced steric bulk compared to bulkier trityl analogs. Reaction monitoring via TLC (e.g., 10% MeOH-CHCl) helps track regioselectivity .

Q. How can researchers resolve contradictions in reported reaction conditions for this compound coupling?

- Methodological Answer : Conduct controlled experiments varying solvent polarity (e.g., DCM vs. THF) and base strength (e.g., pyridine vs. DIPEA). Literature meta-analyses (e.g., using EPA’s TSCA Scope Document strategies) can identify outliers or context-specific variables .

Q. What strategies mitigate scalability challenges in large-scale this compound reactions?

- Methodological Answer : Optimize workup procedures to avoid emulsion formation during aqueous extraction. For example, washing with brine/NaOH (30:1 v/v) improves phase separation during Mmt-protected intermediate isolation . Pilot studies with <5% batch size increments ensure reproducibility.

Q. How does the stability of this compound compare to its dimethoxy analog under acidic conditions?

- Methodological Answer : 4-Methoxytrityl groups exhibit lower acid lability than 4,4'-dimethoxytrityl analogs. Controlled cleavage studies (e.g., using 2% TFA in DCM) with H NMR monitoring reveal differential deprotection kinetics, critical for orthogonal protection strategies .

Q. Handling and Safety Considerations

Q. What precautions are essential for safe handling of this compound in moisture-sensitive reactions?

- Methodological Answer : Use anhydrous solvents (e.g., DCM dried over molecular sieves) and Schlenk-line techniques. Personal protective equipment (PPE) must include nitrile gloves and chemical splash goggles, as recommended in OSHA 1910.1020 guidelines .

Q. How should researchers address trace HCl contamination in this compound-derived products?

- Methodological Answer : Neutralize residual HCl via Amberlite IRA-400 (OH) resin treatment, followed by repeated azeotropic drying. Confirm neutrality using pH strips or conductometric titration .

Q. Data Presentation and Reproducibility

Q. What documentation standards ensure reproducibility of this compound-based protocols?

Vergleich Mit ähnlichen Verbindungen

Trityl Chloride (Trt)

Structure : Unsubstituted triphenylmethyl chloride.

Key Differences :

- Reactivity : Lower reactivity compared to 4-MTrCl. For cellulose tritylation, achieving a degree of substitution (DS) of 0.93 required 24 hours, whereas 4-MTrCl achieved DS 0.96 in just 4 hours under identical conditions .

- Deprotection : Trityl groups require ~100 hours for complete removal with HCl, while 4-MTrCl is cleaved in 5.5 hours under acidic conditions .

- Applications : Less suited for time-sensitive syntheses due to slower kinetics. Commonly used for serine/threonine protection in peptides .

4,4′-Dimethoxytrityl Chloride (DMT-Cl)

Structure : Two methoxy groups at para positions of two phenyl rings.

Key Differences :

- Regioselectivity : Lower regioselectivity compared to 4-MTrCl in cellulose chemistry, leading to mixed substitution patterns .

- Acid-Lability : Cleavage requires slightly stronger acids (e.g., 3% TFA) than 4-MTrCl, making it preferred in oligonucleotide synthesis for 5′-OH protection due to its stability during repetitive coupling cycles .

- Solubility : Enhanced solubility in polar solvents compared to 4-MTrCl, beneficial for automated solid-phase synthesis .

4-Methyltrityl Chloride (Mtt)

Structure : Methyl substituent at the para position.

Key Differences :

- Deprotection : Mtt groups are removed under milder acidic conditions (1% TFA) than Trt but exhibit similar stability to 4-MTrCl. However, 4-MTrCl offers better steric protection due to the methoxy group’s bulk .

- Applications : Used in peptide synthesis for lysine or histidine protection, though 4-MTrCl is more versatile in multi-step orthogonal strategies .

Other Trityl Derivatives

- 2-Chlorotrityl (Clt) : Used for carboxylic acid protection; less common for hydroxyl groups due to higher steric hindrance .

Data Tables

Table 1: Comparative Properties of Trityl-Based Protecting Groups

Table 2: Application-Specific Advantages

Eigenschaften

IUPAC Name |

1-[chloro(diphenyl)methyl]-4-methoxybenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H17ClO/c1-22-19-14-12-18(13-15-19)20(21,16-8-4-2-5-9-16)17-10-6-3-7-11-17/h2-15H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OBOHMJWDFPBPKD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H17ClO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90162787 | |

| Record name | p-(Chlorodiphenylmethyl)anisole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90162787 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

308.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14470-28-1 | |

| Record name | 4-Methoxytrityl chloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=14470-28-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | p-(Chlorodiphenylmethyl)anisole | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014470281 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 14470-28-1 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=54121 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | p-(Chlorodiphenylmethyl)anisole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90162787 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | p-(chlorodiphenylmethyl)anisole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.034.951 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.